![molecular formula C11H16N2O B1371718 3-[(Piperidin-3-yloxy)methyl]pyridine CAS No. 933758-64-6](/img/structure/B1371718.png)
3-[(Piperidin-3-yloxy)methyl]pyridine
Overview
Description
3-[(Piperidin-3-yloxy)methyl]pyridine is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a piperidin-3-yloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine typically involves the reaction of 3-hydroxymethylpyridine with piperidine under specific conditions. One common method includes:
Starting Materials: 3-hydroxymethylpyridine and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- or 4-positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Pyridine derivatives, including 3-[(Piperidin-3-yloxy)methyl]pyridine, have been investigated for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities. These compounds can potentially inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
1.2 Neurological Disorders
The compound has also been studied for its effects on neurological conditions. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving fatty acid amide hydrolase (FAAH), which is crucial in modulating pain and anxiety responses. The inhibition of FAAH by related compounds has been linked to analgesic effects, which may extend to this compound .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by Karunanidhi et al. demonstrated that pyridine derivatives showed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as effective antimicrobial agents . The incorporation of piperidine into the structure enhanced these properties.
Case Study 2: Pain Management
Research highlighted in patent literature describes how compounds similar to this compound can be utilized in treating conditions associated with FAAH activity. These include chronic pain syndromes and neurological disorders such as anxiety and depression . The therapeutic applications are supported by experimental data showing significant analgesic effects in animal models.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with other similar pyridine derivatives:
Compound Name | Antimicrobial Activity | Neurological Effects | Synthesis Complexity |
---|---|---|---|
This compound | Moderate | Significant | Moderate |
Pyridine Derivative A | High | Low | High |
Pyridine Derivative B | Low | Moderate | Low |
Mechanism of Action
The mechanism of action of 3-[(Piperidin-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Piperidin-4-yloxy)methyl]pyridine
- 3-[(Piperidin-2-yloxy)methyl]pyridine
- 3-[(Morpholin-4-yloxy)methyl]pyridine
Uniqueness
3-[(Piperidin-3-yloxy)methyl]pyridine is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
3-[(Piperidin-3-yloxy)methyl]pyridine is a pyridine derivative characterized by its unique structural features, which include a piperidin-3-yloxy methyl group attached to the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂O. Its heterocyclic structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This compound may exhibit enzyme inhibition and receptor modulation, which are critical for its pharmacological effects. Research indicates that similar pyridine derivatives often show significant binding affinity to dopamine receptors, particularly the D3 dopamine receptor, which is implicated in neuroprotection and the treatment of neurological disorders .
1. Neuroprotective Effects
Studies have shown that compounds with structural similarities to this compound can act as selective D3 dopamine receptor agonists. These compounds have demonstrated neuroprotective effects in animal models of neurodegeneration, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA) . The mechanism involves modulation of dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease.
2. Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM . The potential of this compound as an antimicrobial agent warrants further investigation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(Piperidin-4-yloxy)methylpyridine | Similar piperidine substitution | Antimicrobial |
4-(Piperidin-1-yloxy)methylpyridine | Different positioning of piperidine | Potentially neuroactive |
2-(Piperidin-3-yloxy)methylpyridine | Altered position on pyridine ring | Varies in cytotoxicity |
The unique arrangement of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Study: Neuroprotective Activity
A study involving D3 receptor agonists highlighted the potential of compounds similar to this compound in providing neuroprotection against MPTP-induced degeneration in mice. The findings suggest that these compounds could be developed into therapeutic agents for Parkinson's disease .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activities, derivatives of pyridine were synthesized and tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting that modifications to the piperidinyl group may enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(Piperidin-3-yloxy)methyl]pyridine, and how can reaction efficiency be optimized?
- Answer : Conventional synthesis routes involve multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., piperidine derivatives) are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography . Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can enhance reaction rates and yields compared to traditional heating, as demonstrated for heterocyclic compounds . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst loading (e.g., palladium for cross-coupling) to minimize by-products .
Q. What analytical techniques are most effective for characterizing the structural purity of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as the piperidine ring and pyridine moiety. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in airtight containers at 2–8°C, away from strong oxidizers. Disposal must comply with EPA guidelines for nitrogen-containing waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?
- Answer : Contradictions (e.g., unexpected NMR peaks) may arise from tautomerism or residual solvents. Employ deuterated solvents (e.g., DMSO-d6) to suppress exchangeable protons. Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For mass spectral anomalies, isotopic labeling or high-resolution MS (HRMS) clarifies fragmentation pathways .
Q. What strategies are employed to identify and characterize polymorphic forms of piperidine-containing compounds like this compound?
- Answer : Polymorph screening involves recrystallization from solvents of varying polarity (e.g., ethanol, hexane). Powder X-ray diffraction (PXRD) distinguishes crystal lattices, while thermogravimetric analysis (TGA) monitors thermal stability. Solubility studies in biorelevant media (e.g., FaSSIF) assess bioavailability differences. Computational modeling (e.g., DFT) predicts stable conformers .
Q. How can reaction by-products be minimized during the functionalization of this compound?
- Answer : Optimize stoichiometry to avoid excess reagents. For example, in alkylation reactions, use 1.1 equivalents of alkyl halides to reduce di-alkylation by-products. Employ scavenger resins (e.g., polymer-bound DMAP) to quench unreacted intermediates. Monitor reactions in real-time using inline FT-IR or Raman spectroscopy to terminate at peak yield .
Q. What mechanistic insights guide the design of this compound-based inhibitors in enzymatic studies?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzyme active sites. Structure-activity relationship (SAR) studies modify the piperidine oxygen or pyridine methyl group to enhance selectivity. Kinetic assays (e.g., IC₅₀ determination) quantify inhibition potency, while mutagenesis identifies critical residues for binding .
Properties
IUPAC Name |
3-(piperidin-3-yloxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNSMZIHJNHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671480 | |
Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-64-6 | |
Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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